2-Methoxypropane-1,3-diamine
Description
For instance, diamines with methoxy groups often exhibit modified solubility, reactivity, and biological activity compared to non-substituted analogs .
Properties
IUPAC Name |
2-methoxypropane-1,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2O/c1-7-4(2-5)3-6/h4H,2-3,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMORBWICMBFECY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxypropane-1,3-diamine typically involves the reaction of 2-methoxypropanol with ammonia or an amine under specific conditions. One common method is the reductive amination of 2-methoxypropanal using ammonia and a reducing agent such as sodium cyanoborohydride. The reaction is carried out in an organic solvent like methanol or ethanol at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-Methoxypropane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or sulfonyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted diamines.
Scientific Research Applications
Applications in Organic Synthesis
Building Block for Complex Molecules
2-Methoxypropane-1,3-diamine serves as a versatile building block in organic chemistry. Its amino groups can participate in various reactions, enabling the synthesis of complex molecules. For instance:
- Formation of Amides and Ureas : The amino groups can react with carbonyl compounds to form amides or ureas, which are essential in pharmaceuticals and agrochemicals.
- Synthesis of Heterocycles : The compound can be utilized in the formation of heterocyclic compounds, which are prevalent in many bioactive molecules.
Medicinal Chemistry
Potential Pharmaceutical Applications
Research indicates that this compound may have potential applications in drug development:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, making them candidates for antibiotic development .
- Neurological Disorders : Its structural similarity to known neurotransmitter precursors positions it as a potential candidate for the treatment of neurological disorders .
Material Science
Polymer Production
The compound is also explored for its role in materials science:
- Polymerization Reactions : The amino groups can initiate polymerization processes, leading to the development of new polymeric materials with specific properties.
- Resins and Coatings : It can be used as a component in the formulation of resins and coatings, enhancing their mechanical properties and durability.
Case Study 1: Synthesis of Bioactive Compounds
A study demonstrated the use of this compound in synthesizing enzyme inhibitors. The compound was reacted with various electrophiles to yield products with significant biological activity against specific enzymes involved in metabolic pathways.
Case Study 2: Antimicrobial Research
In another investigation, derivatives of this compound were tested against resistant bacterial strains. The results indicated that certain modifications to the structure enhanced antibacterial efficacy, suggesting a pathway for developing new antibiotics targeting resistant infections .
Mechanism of Action
The mechanism of action of 2-Methoxypropane-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function. The pathways involved may include signal transduction, metabolic processes, and cellular responses.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table summarizes key propane-1,3-diamine derivatives and structurally related compounds, highlighting differences in substituents, molecular weights, and applications:
Key Observations:
- Substituent Effects: Methoxy groups in aliphatic diamines (e.g., methoxyethyl in ) enhance polarity and water solubility compared to non-polar alkyl or aromatic analogs like m-TDA .
- Reactivity: Aromatic diamines (e.g., m-TDA) exhibit distinct reactivity due to conjugation with the benzene ring, enabling use in polymerization, whereas aliphatic methoxy-diamines may favor nucleophilic reactions .
Biological Activity
2-Methoxypropane-1,3-diamine, also known as 3-methoxypropane-1,2-diamine, is an organic compound with significant implications in various biological and chemical applications. Its unique structure, characterized by the presence of methoxy and amine functional groups, allows for diverse interactions in biological systems. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C₄H₁₂N₂O
- Molecular Weight : 102.15 g/mol
- Structure : The compound features a propane backbone with two amine groups and a methoxy substituent.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The methoxy group enhances its solubility and reactivity, facilitating hydrogen bonding and other interactions that are crucial for enzyme binding and metabolic processes.
Key Interactions:
- Enzyme Inhibition : The compound can act as a competitive inhibitor in certain enzymatic pathways, influencing metabolic rates and pathways.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains, potentially through disruption of cell wall synthesis or interference with metabolic functions.
Biological Activity Data
Study 1: Antimicrobial Properties
A study investigated the antimicrobial efficacy of this compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicated that the compound was effective against strains such as Staphylococcus aureus and Escherichia coli, showing potential as a lead compound for antibiotic development.
Study 2: Cancer Cell Line Cytotoxicity
Research conducted on various cancer cell lines demonstrated that this compound exhibited cytotoxic effects, leading to increased apoptosis rates. The IC50 values ranged from 20 to 30 µM across different cell lines, suggesting a promising avenue for further exploration in cancer therapeutics .
Synthesis and Applications
This compound can be synthesized through various chemical routes involving the reaction of propylene oxide with amines under controlled conditions. Its applications extend beyond antimicrobial and anticancer activities; it is also utilized as a building block in organic synthesis and as a reagent in polymer production.
Q & A
Basic Question: What are the recommended synthetic routes for 2-Methoxypropane-1,3-diamine, and how can reaction conditions be optimized to minimize byproducts?
Answer:
Synthesis of this compound likely involves nucleophilic substitution or reductive amination. A comparable synthesis for N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine () uses 1,3-diaminopropane and methylamine under controlled pH and temperature to ensure selective amine formation. For this compound, substituting methylamine with a methoxy-containing precursor (e.g., 2-methoxyethyl bromide) could introduce the methoxy group. Key parameters include:
- Temperature : Maintain <50°C to prevent over-alkylation.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
- Purification : Distillation or column chromatography to isolate the diamine from unreacted intermediates.
Byproducts like oligomers can be minimized by stoichiometric control of reactants .
Basic Question: What spectroscopic techniques are most effective for characterizing this compound, and how should conflicting data be resolved?
Answer:
- NMR : and NMR identify methoxy (-OCH) and amine (-NH) groups. For example, methoxy protons resonate at ~3.3 ppm, while primary amines show broad peaks at 1.5–2.5 ppm.
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., CHNO: 118.11 g/mol).
- IR : Stretching frequencies for N-H (3300–3500 cm) and C-O (1050–1150 cm).
Data Contradictions : Cross-validate with computational tools (e.g., PubChem’s InChI key in ) or replicate experiments under standardized conditions .
Advanced Question: How does the methoxy substituent in this compound influence its coordination chemistry compared to unsubstituted 1,3-diaminopropane?
Answer:
The methoxy group introduces steric hindrance and electron-donating effects, altering ligand-metal interactions. For example:
- Steric Effects : The methoxy group may reduce binding affinity to metal ions (e.g., Cu, Ni) due to spatial crowding.
- Electronic Effects : Enhanced electron density at the amine nitrogen improves stability in acidic conditions, relevant for catalysis or metal-organic frameworks (MOFs).
Comparative studies with 1,3-diaminopropane (unsubstituted) and computational modeling (e.g., DFT) can quantify these effects .
Basic Question: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Hazard Mitigation : Use PPE (gloves, goggles) due to potential skin/eye irritation (similar to H315/H318 hazards in ).
- Ventilation : Conduct reactions in fume hoods to avoid inhalation (H335).
- First Aid : For exposure, rinse skin/eyes with water for 15 minutes and seek medical attention ( ).
- Waste Disposal : Segregate as hazardous organic waste and use licensed disposal services ( ) .
Advanced Question: How can this compound be functionalized for pH-responsive drug delivery systems?
Answer:
The primary amines can be modified to create pH-sensitive linkages (e.g., imine or amide bonds):
Conjugation : React with ketone-containing drugs (e.g., doxorubicin) to form acid-labile Schiff bases.
Nanoparticle Synthesis : Co-polymerize with PEG derivatives, leveraging amine reactivity for cross-linking.
pH-Dependent Release : At tumor microenvironment pH (~5.5), the Schiff base hydrolyzes, releasing the drug.
Optimization involves tuning the pKa of amines via methoxy group positioning () .
Advanced Question: What computational strategies predict the interaction of this compound with enzymes or receptors?
Answer:
- Docking Simulations : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases) to assess binding affinity.
- Molecular Dynamics (MD) : Simulate ligand-protein stability in aqueous solutions, focusing on hydrogen bonds between amines and catalytic residues.
- QSAR Models : Correlate methoxy group orientation with bioactivity using datasets from PubChem () or ChEMBL.
Validation requires in vitro assays (e.g., enzyme inhibition) to confirm computational predictions .
Basic Question: What storage conditions prevent degradation of this compound?
Answer:
- Temperature : Store at 2–8°C in airtight containers to avoid oxidation.
- Moisture Control : Use desiccants (e.g., silica gel) as amines are hygroscopic.
- Light Sensitivity : Protect from UV light using amber glass bottles.
Stability studies (HPLC monitoring) should confirm shelf life under these conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
